molecular formula C19H16N4O2 B3009479 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide CAS No. 1172794-57-8

5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide

Cat. No.: B3009479
CAS No.: 1172794-57-8
M. Wt: 332.363
InChI Key: KMGHGKMEFRKVBU-UHFFFAOYSA-N
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Description

5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H16N4O2 and its molecular weight is 332.363. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Biological Activities

Azoles, including benzimidazoles and imidazoles, are noted for their wide-ranging pharmacological activities. These compounds have been investigated for their potential in treating central nervous system (CNS) disorders. The furan ring, present in the structure of the mentioned compound, is known for its ability to penetrate the CNS, potentially offering therapeutic benefits for neurological disorders. The azole group, common to benzimidazoles, imidazoles, and thiazoles, might be responsible for some CNS effects, suggesting the potential of such compounds to act via various neurotransmitters and ion channels, possibly exhibiting chiral properties (S. Saganuwan, 2020; S. Saganuwan, 2017).

Additionally, imidazole derivatives have been reviewed for their antitumor activities, indicating the significance of such structures in the search for new anticancer drugs. This research highlights the diversity of biological properties associated with imidazole, benzimidazole, and related compounds, including their potential in developing treatments for various tumors (M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009).

Organic Synthesis and Material Science

The versatility of azole and furan derivatives also extends to organic synthesis and material science, where they serve as building blocks for creating complex molecules with specific functions. For example, the synthesis of coumarin and oxadiazole derivatives has been explored for their wide range of biological activities, which can be modified to enhance drug effectiveness. Such compounds exhibit various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities, underscoring the utility of furan derivatives in synthesizing potent drugs (S. Jalhan et al., 2017).

The chemical reactivity of furan derivatives, including interactions with C- and N-nucleophiles, has been systematically reviewed, demonstrating their importance in producing a wide array of compounds ranging from amides to heterocyclic compounds. This reactivity underpins the role of furan-based structures in the synthesis of novel organic compounds with potential applications across different scientific domains (I. Kamneva, T. V. Anis’kova, A. Egorova, 2018).

Properties

IUPAC Name

5-(benzimidazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c24-19(21-11-14-4-3-9-20-10-14)18-8-7-15(25-18)12-23-13-22-16-5-1-2-6-17(16)23/h1-10,13H,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGHGKMEFRKVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC=C(O3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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